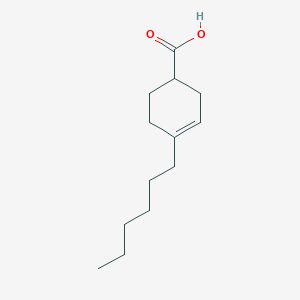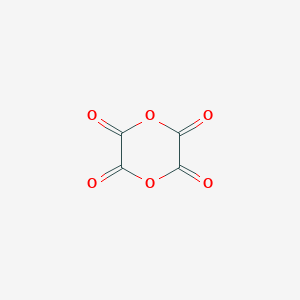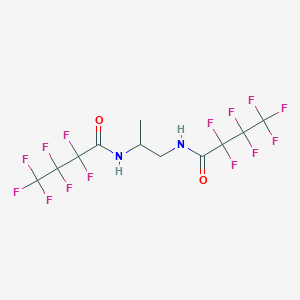
N,N'-(Propane-1,2-diyl)bis(2,2,3,3,4,4,4-heptafluorobutanamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-(Propane-1,2-diyl)bis(2,2,3,3,4,4,4-heptafluorobutanamide) is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms in its structure imparts significant stability and resistance to degradation, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Propane-1,2-diyl)bis(2,2,3,3,4,4,4-heptafluorobutanamide) typically involves the reaction of propane-1,2-diamine with 2,2,3,3,4,4,4-heptafluorobutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and ensure consistent product quality. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-(Propane-1,2-diyl)bis(2,2,3,3,4,4,4-heptafluorobutanamide) can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other nucleophiles under specific conditions.
Hydrolysis: The amide bonds can be hydrolyzed in the presence of strong acids or bases, leading to the formation of corresponding carboxylic acids and amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide are used under reflux conditions.
Major Products Formed
Substitution Reactions: Depending on the nucleophile used, products can include various substituted amides.
Hydrolysis: The major products are 2,2,3,3,4,4,4-heptafluorobutanoic acid and propane-1,2-diamine.
Wissenschaftliche Forschungsanwendungen
N,N’-(Propane-1,2-diyl)bis(2,2,3,3,4,4,4-heptafluorobutanamide) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in drug delivery systems due to its stability and resistance to metabolic degradation.
Medicine: Explored for its potential as a diagnostic agent in imaging techniques.
Industry: Utilized in the production of high-performance materials, including fluoropolymers and coatings.
Wirkmechanismus
The mechanism of action of N,N’-(Propane-1,2-diyl)bis(2,2,3,3,4,4,4-heptafluorobutanamide) is primarily related to its interaction with biological membranes and proteins. The fluorine atoms enhance the compound’s lipophilicity, allowing it to integrate into lipid bilayers and potentially disrupt membrane integrity. Additionally, the compound can interact with specific protein targets, altering their function and activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-(Propane-2,2-diylbis(azaneylylidene))bis(2,2,3,3,4,4,4-heptafluorobutanamide): Similar structure but with different linkage.
N,N’-(Propane-2,2-diylbis(sulfanediyl))bis(2,2,3,3,4,4,4-heptafluorobutanamide): Contains sulfur atoms instead of nitrogen.
Uniqueness
N,N’-(Propane-1,2-diyl)bis(2,2,3,3,4,4,4-heptafluorobutanamide) is unique due to its specific amide linkage and the positioning of fluorine atoms, which confer distinct chemical and physical properties. Its stability and resistance to degradation make it particularly valuable in applications requiring long-term performance and reliability .
Eigenschaften
CAS-Nummer |
133911-24-7 |
|---|---|
Molekularformel |
C11H8F14N2O2 |
Molekulargewicht |
466.17 g/mol |
IUPAC-Name |
2,2,3,3,4,4,4-heptafluoro-N-[2-(2,2,3,3,4,4,4-heptafluorobutanoylamino)propyl]butanamide |
InChI |
InChI=1S/C11H8F14N2O2/c1-3(27-5(29)7(14,15)9(18,19)11(23,24)25)2-26-4(28)6(12,13)8(16,17)10(20,21)22/h3H,2H2,1H3,(H,26,28)(H,27,29) |
InChI-Schlüssel |
HGSDUSCXQFLBKU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CNC(=O)C(C(C(F)(F)F)(F)F)(F)F)NC(=O)C(C(C(F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


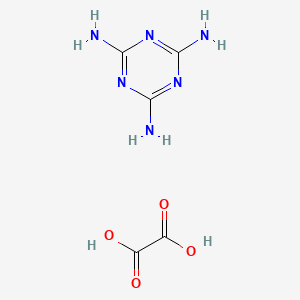
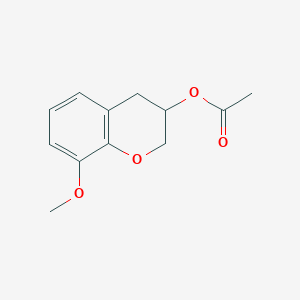
![3-[4-(biphenyl-4-yl)-1,3-thiazol-2-yl]-2H-chromen-2-imine](/img/structure/B14147579.png)
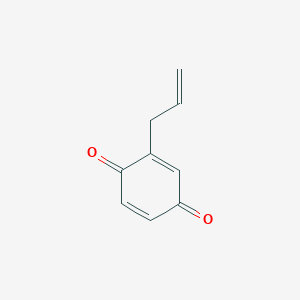
![2-(3-fluorophenyl)-N-[3-(3-phenylpropoxy)phenyl]acetamide](/img/structure/B14147591.png)

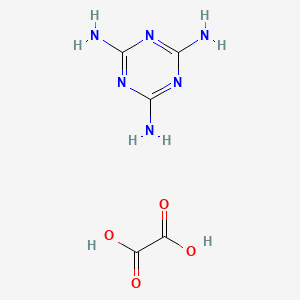
![1,5-Dimethyl (4S)-4-(2-aminoethyl)-N-[(1,1-dimethylethoxy)carbonyl]-L-glutamate](/img/structure/B14147609.png)
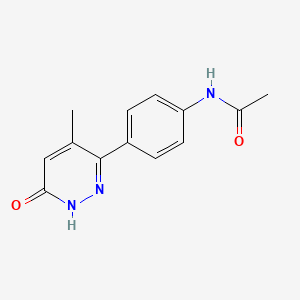
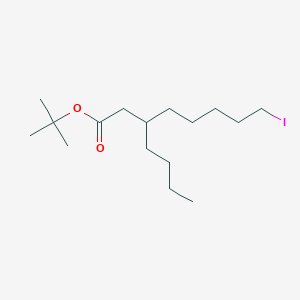
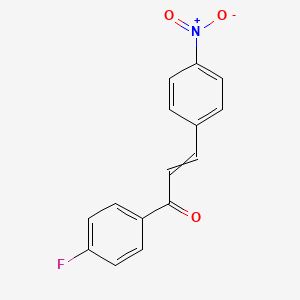
![N-[1-Methyl-2-phenyl-eth-(E)-ylidene-hydrazinocarbonylmethyl]-2-m-tolyloxy-acetamide](/img/structure/B14147633.png)
